N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide
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Overview
Description
N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide typically involves multiple steps. One common method includes the following steps :
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core is synthesized by the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions.
Amination: The amino group is introduced by reacting the intermediate with an appropriate amine under nucleophilic substitution conditions.
Butylation: The butyl chain is added through alkylation reactions using butyl halides.
Final Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted triazoloquinoxaline derivatives.
Scientific Research Applications
N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide is unique due to its specific triazoloquinoxaline core, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H28N6O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H28N6O2/c1-13(2)11-18(27)21-9-5-6-10-22-19-20-25-24-14(3)26(20)17-8-7-15(28-4)12-16(17)23-19/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,21,27)(H,22,23) |
InChI Key |
NAPOLFVZKFHOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)N=C2NCCCCNC(=O)CC(C)C |
Origin of Product |
United States |
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